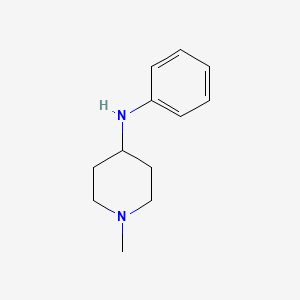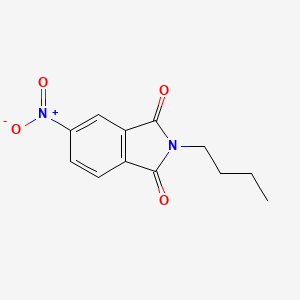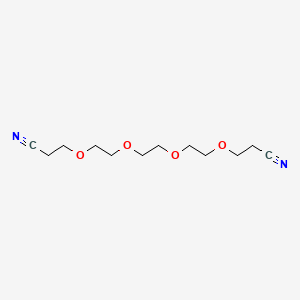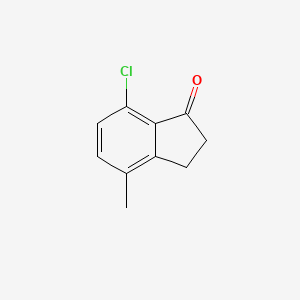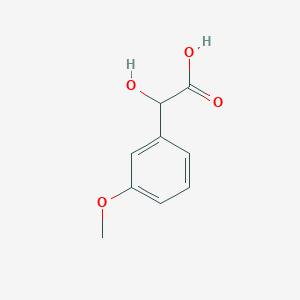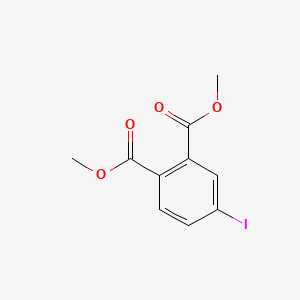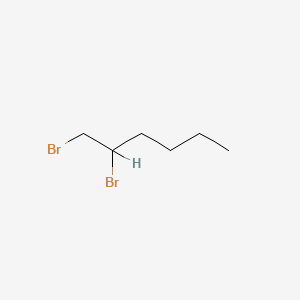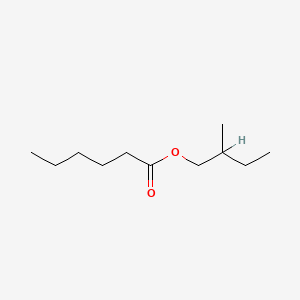
2,5-二氨基噻吩-3,4-二羧酸二乙酯
描述
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a derivative of thiophene, a sulfur-containing heterocyclic compound . It has been synthesized and screened for its anticancer, antimicrobial, and anti-diabetic activities .
Synthesis Analysis
The DDTD derivatives have been synthesized using a series of reactions . The novel synthesized compounds were characterized by 1H, 13C NMR, MS, and FT-IR analyses .Molecular Structure Analysis
The molecular structure of DDTD and its derivatives were confirmed by 1H, 13C NMR, and HRMS .Chemical Reactions Analysis
The DDTD derivatives have been synthesized and screened for their anticancer, antimicrobial, and anti-diabetic activities . The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane afforded a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of DDTD and its derivatives were characterized by 1H, 13C NMR, MS, and FT-IR analyses .科学研究应用
抗肿瘤和抗病毒应用
2,5-二氨基噻吩-3,4-二羧酸二乙酯衍生物的一个显着应用是在医药化学领域,特别是在抗肿瘤和抗病毒治疗中。2,5-二氨基噻吩-3,4-二羧酸二乙酯的席夫碱和酰胺已被合成并评估了其对各种人类癌细胞系和流感病毒的有效性,显示出作为药物发现先导化合物的有希望的结果 (Bozorov et al., 2017)。
缓蚀
2,5-二氨基噻吩-3,4-二羧酸二乙酯衍生物已被用作酸性环境中低碳钢的缓蚀剂。观察到它们的防腐效率随浓度增加而提高,并表现出混合缓蚀剂的特性 (Yadav et al., 2014)。
材料化学和电致变色
在材料化学领域,2,5-二氨基噻吩-3,4-二羧酸二乙酯的衍生物因其电致变色特性而受到探索。具有 3,4-乙撑二氧噻吩的共聚物展示了多色电致变色特性,表明在伪装和全彩电致变色器件中具有潜在用途 (Algi et al., 2013)。
传感和检测应用
这些化合物在传感应用中也显示出前景。一项研究表明,2,5-二氨基噻吩-3,4-二羧酸二乙酯的某些偶氮染料衍生物的薄膜对碘蒸汽高度敏感,表明在荧光传感器中具有潜在用途 (Shokr et al., 2021)。另一项研究开发了一种基于噻吩并[2,3-b]噻吩-2,5-二羧酸二乙酯的有效 Hg(II) 离子探针,表明其在环境修复和公共卫生中的适用性 (Rahman et al., 2020)。
作用机制
Target of Action
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) primarily targets cancer cells, including human cervical cancer (HeLa), human colon cancer (HT-29), human non-small cell lung cancer (A549), and human liver cancer (HepG2) cells .
Result of Action
DDTD exhibits significant antiproliferative activity against various cancer cells. For instance, certain derivatives of DDTD have shown potent anticancer activity, with IC50 values lower than those of the positive control drug doxorubicin (DOX) against HT-29, A549, and HepG2 cells .
属性
IUPAC Name |
diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZCHDINMZWYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357003 | |
| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
80691-81-2 | |
| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the Structure-Activity Relationship (SAR) of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives and their impact on biological activity?
A1: Research indicates that modifications to the diethyl 2,5-diaminothiophene-3,4-dicarboxylate core structure significantly influence its biological activity. For instance, incorporating various mono-, di-, and poly-substituted aromatic groups at the Schiff base moiety led to derivatives with varying antitumor and antiviral activities. Specifically, some of these compounds exhibited promising activity against human cancer cell lines and influenza A and B viruses []. This highlights the importance of SAR studies for optimizing this scaffold for specific therapeutic applications.
Q2: Are there any insights into the mechanism of action for the observed antitumor and antiviral activities of these compounds?
A2: While the exact mechanisms of action for the observed antitumor and antiviral activities remain to be fully elucidated, the research suggests that these compounds may interfere with critical cellular processes in cancer cells and viruses, leading to growth inhibition or death. Further investigation is needed to determine the precise molecular targets and pathways affected by these compounds.
Q3: What are the structural characteristics of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate?
A3: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate features a planar thiophene ring as its core structure []. Two amino groups are located at the 2 and 5 positions of the thiophene, while two ethyl carboxylate groups occupy the 3 and 4 positions. This arrangement allows for the formation of both intermolecular and intramolecular hydrogen bonds, influencing its crystal structure and potentially its interactions with biological targets.
Q4: What synthetic approaches have been employed to generate Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives?
A4: Researchers have successfully synthesized various derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate [, ]. These synthetic routes involve modifications of the amino group at the 3-position of the heterocycle, leading to the formation of amides, sulfonamides, ureas, thioureas, and N-pyryl derivatives. The diversity of these modifications allows for exploring a wider range of biological activities and potential therapeutic applications.
Q5: Has Diethyl 2,5-diaminothiophene-3,4-dicarboxylate or its derivatives shown potential in other therapeutic areas besides anticancer and antiviral activity?
A5: Interestingly, preliminary studies suggest that a specific derivative, 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one, exhibits promising antidiabetic properties in a rat model of dexamethasone-induced diabetes []. This compound demonstrated the ability to reduce blood glucose, insulin, and lipid levels, indicating its potential for managing insulin resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



